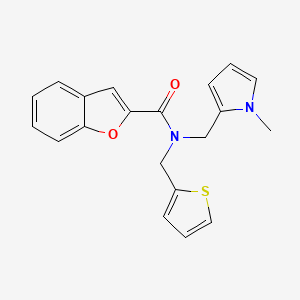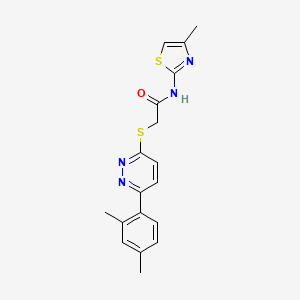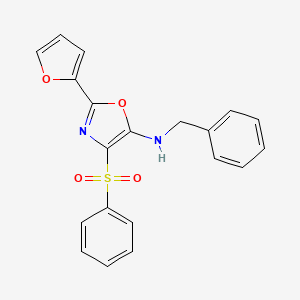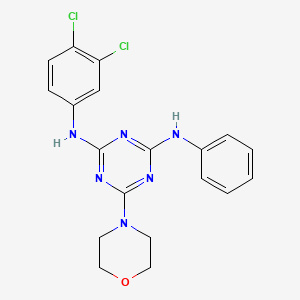![molecular formula C18H18BrN5O B2489021 2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline CAS No. 2415490-00-3](/img/structure/B2489021.png)
2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline is a chemical compound that has been of interest to scientific researchers due to its potential applications in various fields. This compound is commonly referred to as BMQ and is a quinoxaline derivative.
Wirkmechanismus
The mechanism of action of BMQ is not fully understood, but it is believed to act on various molecular targets. In medicinal chemistry, BMQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In neuroscience, BMQ has been shown to act as a dopamine D3 receptor antagonist, which may have implications for the treatment of addiction and other psychiatric disorders. In cancer research, BMQ has been shown to inhibit the activity of various enzymes involved in cell proliferation and induce apoptosis.
Biochemische Und Physiologische Effekte
BMQ has been shown to have various biochemical and physiological effects, depending on the target and concentration. In medicinal chemistry, BMQ has been shown to reduce inflammation and pain. In neuroscience, BMQ has been shown to modulate dopamine signaling, which may have implications for addiction and other psychiatric disorders. In cancer research, BMQ has been shown to inhibit cell proliferation and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
BMQ has several advantages for use in lab experiments. It is a relatively small and stable compound, making it easy to handle and store. It is also readily available and can be synthesized in large quantities. However, BMQ also has some limitations. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, its effects may be concentration-dependent, which may require careful dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on BMQ. In medicinal chemistry, further studies could investigate the potential of BMQ as an anti-inflammatory and analgesic agent. In neuroscience, further studies could investigate the potential of BMQ as a dopamine D3 receptor antagonist for the treatment of addiction and other psychiatric disorders. In cancer research, further studies could investigate the potential of BMQ as an anticancer agent and its mechanism of action. Additionally, studies could investigate the effects of BMQ on other molecular targets and its potential applications in other fields.
Synthesemethoden
The synthesis of BMQ involves the reaction of 5-bromopyrimidine-2-carbaldehyde with 1-(2,2,2-trifluoroethyl)piperidin-4-ol in the presence of a catalyst. The resulting intermediate is then reacted with 3-methylquinoxaline-2-carboxylic acid to yield BMQ. The synthesis of BMQ has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
BMQ has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BMQ has been shown to have anti-inflammatory and analgesic properties. In neuroscience, BMQ has been studied for its potential use as a dopamine D3 receptor antagonist. In cancer research, BMQ has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-12-17(23-16-5-3-2-4-15(16)22-12)24-8-6-14(7-9-24)25-18-20-10-13(19)11-21-18/h2-5,10-11,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZHJXJSFATIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)OC4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2488944.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)




![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)
![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)